molecular formula C12H14FNO4S B2992420 methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate CAS No. 1327197-20-5

methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate

Cat. No.: B2992420
CAS No.: 1327197-20-5
M. Wt: 287.31
InChI Key: GMJQWZDVDDHRHX-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C12H14FNO4S and its molecular weight is 287.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymerization

Methyl 3-(dimethylamino) acrylates, similar in structure to the compound , have been utilized as precursors for synthesizing various chemical structures, including pyrimidine-4(3H)-ones. These compounds are synthesized and then reacted with aliphatic and aromatic amidines to produce substituted pyrimidones. This process highlights the utility of such compounds in creating diverse chemical structures through cyclization reactions with urea or thiourea, leading to derivatives like uracil or thiouracil (Sokolenko et al., 2017).

Polymer Electrolytes

In the field of polymer electrolytes, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized via an activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate. This method offers precise control over cation functionality without harmful side reactions, allowing for the direct integration of guanidinium into stable phenyl rings, showcasing the potential application of related compounds in advanced material synthesis (Kim et al., 2011).

Fluorescent Molecular Probes

Compounds containing a dimethylamino group have been developed as new fluorescent solvatochromic dyes, where a "push-pull" electron transfer system is created. These compounds exhibit strong solvent-dependent fluorescence, which correlates well with the empirical solvent polarity parameter, ET(30). This solvent polarity dependence suggests that fluorescence arises from an intramolecular charge transfer, making such compounds valuable for developing ultra-sensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).

Humidity Sensors

An environment-sensitive fluorophore embedded in hydrogel has been used to develop a fluorescence-based sensing scheme for measuring relative humidity (RH). The fluorophore, when incorporated into different hydrogel films, responds to RH changes by altering its emission wavelength due to the swelling and contracting of the hydrogels. This method showcases how similar compounds can be applied in creating sensors with significant commercial potential for RH measurement (Tellis et al., 2011).

Properties

IUPAC Name

methyl (Z)-3-(dimethylamino)-2-(2-fluorophenyl)sulfonylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c1-14(2)8-11(12(15)18-3)19(16,17)10-7-5-4-6-9(10)13/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJQWZDVDDHRHX-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)OC)\S(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.